4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
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Overview
Description
4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a 5-methyl-1,2-oxazole moiety. The presence of the oxazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can be achieved through a multi-step process. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce waste. The combination of cyclization and sulfochlorination in one-pot conditions can streamline the process and minimize the formation of acidic waste .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially yielding amine derivatives.
Substitution: The benzene ring and oxazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene and oxazole derivatives.
Scientific Research Applications
4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and enzyme inhibitory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of human carbonic anhydrase II. This enzyme plays a crucial role in various physiological processes, including the regulation of intraocular pressure. By inhibiting this enzyme, the compound can potentially reduce intraocular pressure, making it a candidate for glaucoma treatment .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Similar structure but with a hydroxyl group instead of a methyl group.
4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Contains an amino group instead of a methyl group.
Uniqueness
4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit human carbonic anhydrase II sets it apart from other similar compounds .
Properties
CAS No. |
91088-14-1 |
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Molecular Formula |
C11H12N2O3S |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12N2O3S/c1-8-3-5-10(6-4-8)17(14,15)13-11-7-9(2)16-12-11/h3-7H,1-2H3,(H,12,13) |
InChI Key |
VAPSCRDGGQHWOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C |
solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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